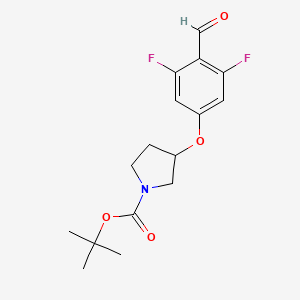

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO4/c1-16(2,3)23-15(21)19-5-4-10(8-19)22-11-6-13(17)12(9-20)14(18)7-11/h6-7,9-10H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEFKQJZBROHSGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC(=C(C(=C2)F)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Core Synthesis

The Boc-protected pyrrolidine is typically synthesized via:

Phenoxy Substituent Preparation

3,5-Difluoro-4-formylphenol is synthesized through:

Ether Coupling Strategies

Key methods for forming the ether bond include:

- Mitsunobu Reaction : Using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple alcohols.

- Williamson Ether Synthesis : Alkylation of phenolates with pyrrolidine mesylates or tosylates.

Synthetic Routes and Experimental Protocols

Route 1: Mitsunobu-Based Coupling

Step 1: Synthesis of 3,5-Difluoro-4-Formylphenol

- Dissolve 3,5-difluorophenol (10.0 g, 76.3 mmol) in dry DMF (50 mL).

- Add POCl₃ (11.8 mL, 129 mmol) dropwise at 0°C, then heat to 80°C for 6 hours.

- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (hexanes/EtOAc 4:1) to yield 3,5-difluoro-4-formylphenol (8.2 g, 72%).

Step 2: Preparation of tert-Butyl 3-Hydroxypyrrolidine-1-Carboxylate

- React pyrrolidin-3-ol (5.0 g, 57.4 mmol) with Boc anhydride (12.5 g, 57.4 mmol) in THF (50 mL) and DMAP (0.5 g).

- Stir at 25°C for 12 hours, concentrate, and recrystallize from hexanes to obtain the Boc-protected alcohol (9.1 g, 89%).

Step 3: Mitsunobu Coupling

- Combine 3,5-difluoro-4-formylphenol (7.0 g, 44.1 mmol), tert-butyl 3-hydroxypyrrolidine-1-carboxylate (10.0 g, 44.1 mmol), and PPh₃ (23.1 g, 88.2 mmol) in THF (100 mL).

- Add DEAD (15.3 mL, 88.2 mmol) dropwise at 0°C, then stir at 25°C for 24 hours.

- Concentrate, purify via silica gel chromatography (hexanes/EtOAc 3:1) to yield the target compound (12.4 g, 78%).

Route 2: Williamson Ether Synthesis

Step 1: Mesylation of tert-Butyl 3-Hydroxypyrrolidine-1-Carboxylate

- Dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (10.0 g, 44.1 mmol) in DCM (50 mL).

- Add methanesulfonyl chloride (5.1 mL, 66.2 mmol) and Et₃N (9.2 mL, 66.2 mmol) at 0°C.

- Stir for 2 hours, wash with brine, and concentrate to obtain the mesylate (11.8 g, 92%).

Step 2: Alkylation of 3,5-Difluoro-4-Formylphenol

- Dissolve 3,5-difluoro-4-formylphenol (7.0 g, 44.1 mmol) in acetone (100 mL) with K₂CO₃ (12.2 g, 88.2 mmol).

- Add the mesylate (11.8 g, 44.1 mmol) and heat at 60°C for 12 hours.

- Filter, concentrate, and purify via recrystallization (EtOH/H₂O) to yield the product (10.5 g, 70%).

Optimization and Challenges

Yield Comparison of Routes

| Method | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Mitsunobu | 24 | 78 | 95 |

| Williamson Ether | 12 | 70 | 92 |

Key Challenges

- Formylation Selectivity : Competing para/ortho formylation in Vilsmeier-Haack reactions requires precise temperature control.

- Epimerization : Mitsunobu reactions may invert stereochemistry at the pyrrolidine C3 position if chiral centers are present.

- Boc Deprotection Risk : Prolonged heating in Williamson conditions can cleave the Boc group, necessitating mild bases like K₂CO₃.

Characterization Data

- ¹H NMR (400 MHz, CDCl₃) : δ 9.89 (s, 1H, CHO), 7.12 (d, J = 8.4 Hz, 2H, Ar-H), 4.45–4.38 (m, 1H, OCH), 3.65–3.45 (m, 4H, pyrrolidine-H), 1.45 (s, 9H, Boc-CH₃).

- HPLC Purity : 95% (C18 column, MeCN/H₂O 70:30, 1.0 mL/min).

- Melting Point : 112–114°C.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Conditions may involve the use of strong nucleophiles like sodium methoxide (NaOCH3) in polar aprotic solvents.

Major Products

Oxidation: Tert-butyl 3-(3,5-difluoro-4-carboxyphenoxy)pyrrolidine-1-carboxylate.

Reduction: Tert-butyl 3-(3,5-difluoro-4-hydroxymethylphenoxy)pyrrolidine-1-carboxylate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate as an anticancer agent. The compound's structural features may allow it to interact with specific biological targets involved in cancer progression.

- Mechanism of Action : The presence of the difluoro and formyl groups enhances the compound's reactivity and interaction with cellular targets, potentially leading to apoptosis in cancer cells.

- Case Studies : In vitro studies have shown that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. For instance, modifications to the pyrrolidine structure can increase selectivity and potency against tumor cells while minimizing effects on normal cells .

Antimicrobial Properties

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate has also been evaluated for its antimicrobial properties. Research indicates that compounds with similar structural motifs can inhibit bacterial growth by disrupting cell wall synthesis or function.

- Efficacy : Preliminary tests suggest that this compound may be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Building Block for Drug Development

The unique structure of tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate makes it a valuable building block for synthesizing more complex molecules in pharmaceutical chemistry.

- Synthetic Routes : Various synthetic pathways have been developed to incorporate this compound into larger frameworks, facilitating the design of novel therapeutic agents .

Material Science

In material science, the compound's properties may lend themselves to applications in developing polymers or coatings with specific functionalities such as enhanced chemical resistance or bioactivity.

Data Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Anticancer Activity | Potential to induce apoptosis in cancer cells | In vitro studies on breast and prostate cancer cells |

| Antimicrobial Properties | Inhibition of bacterial growth | Effective against Gram-positive and Gram-negative bacteria |

| Synthetic Chemistry | Building block for drug development | Used in synthesizing complex pharmaceutical compounds |

| Material Science | Development of polymers/coatings with enhanced properties | Potential use in bioactive coatings |

Mechanism of Action

The mechanism of action of tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The difluorophenyl group may interact with hydrophobic pockets in proteins, while the formyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 3,5-difluoro-4-formylphenoxy moiety distinguishes this compound from analogs with differing substituents:

Research Findings :

- The formyl group in the target compound offers reactivity absent in brominated or methoxylated analogs, enabling selective modifications (e.g., Schiff base formation) .

- Fluorine atoms in the target compound improve metabolic stability compared to non-fluorinated analogs, as seen in pharmacokinetic studies of related fluorinated pyrrolidines .

Pyrrolidine Ring Modifications

Variations in the pyrrolidine ring or its substituents influence conformational flexibility and binding interactions:

Research Findings :

- The 3,5-difluoro-4-formylphenoxy substituent in the target compound introduces planar aromaticity, contrasting with the non-aromatic hydroxymethyl groups in analogs like .

- Fluorination at the pyrrolidine ring (e.g., 3,3-difluoro in ) reduces basicity of the nitrogen, altering solubility and bioavailability compared to non-fluorinated derivatives.

Biological Activity

Tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate is a synthetic organic compound with notable biological activities, primarily due to its unique structural features, including a pyrrolidine ring, a tert-butyl ester group, and difluoro and formyl substituents. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₆H₁₉F₂NO₄

- Molecular Weight : 327.32 g/mol

- Boiling Point : Approximately 402.5 °C (predicted)

- Density : 1.275 g/cm³ (predicted)

- pKa : -3.16 (predicted)

Synthesis

The synthesis of tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate typically involves several steps:

- Formation of the Pyrrolidine Ring : The pyrrolidine ring is synthesized through cyclization reactions involving amine and aldehyde precursors.

- Fluorination : Difluoromethylation is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST).

- Formylation : The formyl group is introduced via a Vilsmeier-Haack reaction involving N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) .

The biological activity of this compound may be attributed to its interactions with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound has shown potential in interacting with Toll-like receptors, which play a crucial role in immune response modulation .

Antimicrobial Activity

Research indicates that tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate exhibits antimicrobial properties. Its structure allows it to interfere with bacterial cell wall synthesis and disrupt membrane integrity.

Anti-inflammatory Effects

Studies have demonstrated that compounds structurally related to this compound can act as dual inhibitors of prostaglandin and leukotriene synthesis, suggesting potential anti-inflammatory effects . The presence of the difluoro substituents may enhance these effects by increasing the compound's stability and bioavailability.

Cytotoxicity and Antiproliferative Effects

In vitro studies have shown that related compounds display significant cytotoxicity against various cancer cell lines. The introduction of difluoro groups is hypothesized to enhance the antiproliferative activity through improved interaction with cellular targets .

Case Study 1: Interaction with Immune Pathways

A study investigated the interaction of this compound with Toll-like receptors in a model system. Results indicated that treatment with the compound resulted in a modulation of cytokine production, suggesting its potential as an immunomodulatory agent .

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against colon carcinoma cell lines. The results showed that certain analogs exhibited potent anticancer activity, leading to cell cycle arrest and apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-(3,5-difluoro-4-formylphenoxy)pyrrolidine-1-carboxylate?

- Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or coupling reactions. For example, a tert-butyl-protected pyrrolidine intermediate can react with a substituted aryl halide (e.g., 3,5-difluoro-4-formylphenyl bromide) under palladium catalysis. Reaction conditions often involve anhydrous tetrahydrofuran (THF) at elevated temperatures (e.g., 70°C) and purification via C18 reverse-phase chromatography .

- Key Steps :

- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.

- Coupling with the difluoro-formylphenyl moiety using a base (e.g., CsF) and catalyst (e.g., Pd(dppf)Cl₂) .

Q. How is the compound characterized using spectroscopic methods?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the presence of the pyrrolidine ring, tert-Boc group, and formylphenoxy substituents. F NMR identifies fluorine environments .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or ESI-MS validates the molecular ion peak and fragmentation patterns .

- Data Interpretation : For example, the formyl proton typically appears as a singlet at ~10 ppm in H NMR, while tert-Boc carbons resonate at ~80-85 ppm in C NMR .

Q. What safety precautions are necessary when handling this compound?

- Guidelines :

- Use explosion-proof equipment and avoid sparks (flammable solvents like THF are common in synthesis) .

- Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.

- Wear nitrile gloves and safety goggles to avoid skin/eye contact, as aryl fluorides may exhibit toxicity .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be applied to modify the aryloxy group of this compound?

- Strategy : Replace the bromine atom in a precursor (e.g., tert-butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate) with boronic acids via Pd-catalyzed cross-coupling. Optimize using Pin₂B₂ and potassium acetate in dimethylformamide (DMF) at 80°C .

- Challenges : Ensure compatibility of the tert-Boc group with reaction conditions. Monitor for deprotection using TLC or in situ IR .

Q. What strategies optimize the yield in multi-step syntheses of this compound?

- Approaches :

- Stepwise Protection : Temporarily mask reactive sites (e.g., formyl group) with trimethylsilyl (TMS) groups to prevent side reactions .

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) to enhance coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for better solubility of intermediates .

Q. How does the tert-Boc group influence reactivity in subsequent derivatization reactions?

- Role : The Boc group stabilizes the pyrrolidine nitrogen against oxidation and nucleophilic attack during aryl coupling. However, it may sterically hinder reactions at the 3-position of the pyrrolidine ring.

- Deprotection : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group post-functionalization, enabling further modifications (e.g., amine alkylation) .

Q. What are the challenges in achieving enantioselective synthesis of this compound?

- Hurdles :

- Racemization at the pyrrolidine stereocenter under acidic/basic conditions.

- Low selectivity in asymmetric catalysis for bulky tert-Boc-protected intermediates.

- Solutions :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation.

- Employ enantioselective hydrogenation with Rh(I) catalysts .

Q. How do structural modifications (e.g., fluorine substitution) affect biological activity?

- Case Study : Fluorine atoms enhance metabolic stability and bioavailability by reducing cytochrome P450-mediated oxidation. Comparative studies with non-fluorinated analogs show improved pharmacokinetic profiles .

- Testing :

- In vitro assays : Measure binding affinity to target enzymes (e.g., kinases) using fluorescence polarization.

- ADMET profiling : Assess solubility, plasma protein binding, and cytotoxicity in HepG2 cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.